N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that features a combination of butyl, phenoxy, and amine groups
Scientific Research Applications
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine typically involves multiple steps, including the formation of the butyl and phenoxy groups, followed by the introduction of the amine group. Common synthetic routes may involve:
Formation of the Butyl Group: This can be achieved through the reaction of butane derivatives under specific conditions.
Introduction of the Phenoxy Group: This step often involves the use of phenol derivatives and chlorination reactions.
Amine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism by which N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-(4-chloro-3-methylphenoxy)butan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
N-butan-2-yl-4-(4-chloro-3-propylphenoxy)butan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO.C2H2O4/c1-4-13(3)18-10-6-7-11-19-15-8-9-16(17)14(5-2)12-15;3-1(4)2(5)6/h8-9,12-13,18H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHTZJDBMCEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCNC(C)CC)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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